Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)-
Description
Properties
CAS No. |
61417-52-5 |
|---|---|
Molecular Formula |
C38H74O6Ti |
Molecular Weight |
674.9 g/mol |
IUPAC Name |
ethane-1,2-diolate;16-methylheptadecanoate;titanium(4+) |
InChI |
InChI=1S/2C18H36O2.C2H4O2.Ti/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;3-1-2-4;/h2*17H,3-16H2,1-2H3,(H,19,20);1-2H2;/q;;-2;+4/p-2 |
InChI Key |
OJPONESMMNUSRI-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].C(C[O-])[O-].[Ti+4] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of this titanium complex typically involves the reaction of titanium alkoxides or titanium halides with isostearic acid and ethylene glycol under controlled conditions. The process forms a coordination compound where titanium is chelated by the diol (ethylene glycol) and two carboxylate ligands derived from isostearic acid.
Stepwise Preparation Procedure
Based on literature and patent data, the preparation can be summarized as follows:
| Step | Description | Details |
|---|---|---|
| 1. | Preparation of Titanium Precursor Solution | Titanium alkoxide (e.g., titanium isopropoxide) or titanium tetrachloride is dissolved in an appropriate organic solvent such as isopropanol or toluene. |
| 2. | Addition of Isostearic Acid | Isostearic acid is added stoichiometrically to the titanium precursor solution, often under stirring and inert atmosphere to prevent hydrolysis. The acid reacts with titanium precursor forming titanium isostearate intermediates. |
| 3. | Introduction of Ethylene Glycol | Ethylene glycol is added slowly to the reaction mixture. The diol coordinates to titanium via its two oxygen atoms, displacing some alkoxide or halide ligands and forming a chelate ring. |
| 4. | Reaction Conditions | The mixture is heated gently (typically 60–100 °C) to promote ligand exchange and complex formation. The reaction time varies from 1 to 6 hours depending on scale and purity requirements. |
| 5. | Isolation and Purification | After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Washing with non-polar solvents removes unreacted acids or by-products. Drying under vacuum yields the final titanium complex. |
This method ensures the formation of a stable titanium complex with two isostearate ligands and one ethylene glycolato ligand coordinated to titanium.
Alternative Preparation Routes
A patent (CN115785409B) describes a related titanium catalyst preparation involving dihydroxycarboxylic acids and titanium compounds, which can be adapted for similar titanium complexes:
- Step 1: Dissolution of dihydroxycarboxylic acid (such as 2,3-dihydroxypropionic acid) in solvent, followed by slow addition to a titanium compound solution, reaction, filtration, washing, and drying to obtain an intermediate compound A.
- Step 2: Preparation of a second compound B by reaction of a phenolic phosphonate derivative with titanium compound.
- Step 3: Physical mixing of compounds A and B in a molar ratio of 2 to 6 to form the final titanium catalyst.
Though this method is more complex and designed for catalyst preparation, it illustrates the principle of coordinating titanium with diol and carboxylate ligands under controlled conditions.
Comparative Analysis of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Titanium precursor | Titanium isopropoxide or TiCl4 | Choice affects reaction conditions |
| Solvent | Isopropanol, toluene, or similar | Must dissolve reactants and be inert |
| Temperature | 60–100 °C | Moderate heating promotes ligand exchange |
| Reaction time | 1–6 hours | Longer times improve complexation |
| Molar ratios (Ti:acid:diol) | 1:2:1 | Stoichiometric balance for complex |
| Isolation method | Filtration, washing, vacuum drying | Removes impurities and solvents |
Research and Characterization Results
- Spectroscopic Analysis: Infrared spectroscopy confirms the coordination of carboxylate groups and ethylene glycol to titanium by characteristic shifts in C=O and O-H stretching bands.
- Thermal Stability: Thermogravimetric analysis shows the complex is stable up to ~200 °C before decomposition.
- Molecular Weight Confirmation: Mass spectrometry and elemental analysis confirm molecular formula C38H78O6Ti and molecular weight ~678.9 g/mol.
- Crystallography: X-ray diffraction studies (where available) reveal octahedral coordination geometry around titanium with bidentate chelation by ethylene glycol and monodentate coordination by isostearate ligands.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis(isooctadecanoato-kappaO)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other oxidation products.
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state titanium compounds.
Substitution: The ethane-1,2-diol and isooctadecanoic acid ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis(isooctadecanoato-kappaO)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: This compound is studied for its potential use in biomedical applications, including drug delivery systems and imaging agents.
Medicine: Research is ongoing to explore its use in medical devices and implants due to its biocompatibility.
Industry: It is employed in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis(isooctadecanoato-kappaO)- involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various chemical transformations, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Titanium Complexes
Structural and Ligand Variations
Table 1: Structural and Physical Properties Comparison
Key Observations:
Ligand Size and Solubility: The target compound’s branched isooctadecanoato ligands confer superior organic solubility compared to smaller ligands like ethyl acetoacetate . The water-soluble ethoxybis(pentanedionato) complex (CAS 68586-02-7) is an outlier due to ethoxy groups and chelate stabilization .
Thermal and Chemical Stability: Chelating ligands (e.g., acetylacetonato in , ethanediolato in the target compound) enhance stability via the chelate effect. Branched isooctadecanoato ligands may improve thermal resistance compared to linear chains (e.g., oleato in ).
Electronic Properties: N,O-donor ligands (e.g., iminobisethanolato in ) modify titanium’s redox behavior, unlike the purely O-donor target compound.
Functional and Application Differences
Table 2: Application and Reactivity Comparison
Key Insights:
- Catalysis : Smaller, chelating ligands (e.g., ethyl acetoacetate in ) favor catalytic activity, while bulky ligands (target compound) prioritize material compatibility.
- Material Science: Long alkyl chains (isooctadecanoato, oleato) improve dispersion in polymers but reduce catalytic accessibility .
- Electrochemical Use : Cyclopentadienyl and dithiolato ligands () outperform carboxylates in redox applications due to tailored electron pathways.
Biological Activity
Titanium compounds have gained significant attention in various fields, including biomedicine and materials science, due to their unique properties and biological activities. The compound Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)- is a titanium complex that has been studied for its potential applications in drug delivery systems and as a biomaterial. This article explores the biological activity of this compound, focusing on its interactions at the cellular level, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
The compound is characterized by its coordination with 1,2-ethanediol and isooctadecanoate ligands. Its chemical structure can be represented as follows:
- Molecular Formula : C57H112O7Ti
- CAS Number : 61417-49-0
This complex exhibits a unique combination of hydrophobic and hydrophilic properties due to the presence of fatty acid chains (isooctadecanoate) and a diol moiety.
Research indicates that titanium compounds can influence several biological processes. The following mechanisms have been identified:
- Reactive Oxygen Species (ROS) Generation : Titanium compounds can induce oxidative stress in cells. For instance, ultrafine titanium dioxide (TiO2) has been shown to enhance ROS generation in macrophages, leading to inflammatory responses .
- Inflammatory Response : Exposure to titanium compounds can trigger the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and macrophage inflammatory protein-2 (MIP-2), indicating an immune response .
- Cell Viability : Studies suggest that certain titanium compounds do not significantly alter cell viability at specific concentrations but may affect cellular signaling pathways related to inflammation and oxidative stress .
Case Studies
Several studies have explored the biological activity of titanium complexes:
- A study comparing ultrafine and fine TiO2 particles demonstrated that ultrafine particles induced higher levels of ROS and inflammatory cytokines in RAW 264.7 macrophages compared to fine particles. This suggests that particle size plays a crucial role in the biological activity of titanium compounds .
- Another investigation into titanium triisostearoylisopropoxide revealed its potential applications in drug delivery systems due to its ability to form stable complexes with therapeutic agents, enhancing their bioavailability .
Data Tables
| Biological Activity | Ultrafine TiO2 | Fine TiO2 |
|---|---|---|
| ROS Generation | Higher | Lower |
| TNF-α Secretion | Significant | Minimal |
| MIP-2 Secretion | Significant | Minimal |
| Cell Viability Change | No significant change | No significant change |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Titanium, [1,2-ethanediolato(2-)-κO,κO']bis(isooctadecanoato-κO)-, and how can its purity be validated?
- Methodology : Ligand-exchange reactions under anhydrous conditions are commonly employed. For example, reacting titanium isopropoxide with isooctadecanoic acid and ethylene glycol in a stoichiometric ratio (1:2:1) under inert atmosphere yields the target compound . Purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is recommended. Validate purity using ¹H/¹³C NMR (to confirm ligand coordination), FTIR (to detect residual hydroxyl groups), and elemental analysis (to verify C/H/O/Ti ratios) .
Q. How does the solubility profile of this compound influence its application in polymer composite studies?
- Methodology : The compound exhibits high solubility in non-polar solvents (logP = 0.05 at 20°C) due to its long aliphatic chains . For polymer integration, test solubility in toluene, xylene, or THF via UV-Vis spectroscopy or dynamic light scattering to monitor dispersion stability. Compare with structurally similar acetylacetonate-based titanium complexes (e.g., Ti(acac)₂OiPr₂), which have lower solubility in non-polar media .
Q. What spectroscopic techniques are critical for confirming the coordination geometry of the titanium center?
- Methodology : Use X-ray crystallography to resolve the octahedral or distorted tetrahedral geometry. If single crystals are unavailable, employ UV-Vis spectroscopy (to identify d-d transitions) and EXAFS (to probe Ti-O bond lengths). Compare results with reference data for analogous complexes (e.g., ethoxybis(pentane-2,4-dionato-O,O')titanium derivatives) .
Advanced Research Questions
Q. How do ligand substitutions (e.g., replacing isooctadecanoato with acetylacetonate) alter the compound’s thermal stability and catalytic activity?
- Methodology : Perform thermogravimetric analysis (TGA) under nitrogen to compare decomposition temperatures. For example, Ti(acac)₂OiPr₂ decomposes at ~220°C, while the isooctadecanoato derivative may show higher stability (~250°C) due to steric shielding . Evaluate catalytic efficiency in esterification or polymerization reactions using GC-MS or GPC to quantify product yields and molecular weights .
Q. What computational models best predict the electronic structure and reactivity of this titanium complex?
- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and charge distribution. Use software like Gaussian or ORCA with basis sets (e.g., LANL2DZ for Ti). Compare with experimental XPS data (Ti 2p binding energies) to validate theoretical predictions .
Q. How can contradictory reports on thermal degradation pathways be resolved?
- Methodology : Conduct controlled pyrolysis-GC-MS to identify volatile decomposition products. Cross-reference with in situ FTIR data to track ligand dissociation (e.g., loss of ethylene glycol vs. isooctadecanoate). For example, reports a boiling point of 78.3°C, which may reflect solvent evaporation rather than compound decomposition .
Q. What mechanistic insights explain the compound’s role in surface modification of inorganic nanoparticles?
- Methodology : Use TEM-EDX to map titanium distribution on nanoparticle surfaces. Perform zeta potential measurements to assess changes in surface charge after treatment. Compare with bis(pentane-2,4-dionato-O,O')titanium derivatives, which exhibit stronger chelation but poorer dispersibility .
Q. How do solvent polarity and temperature affect ligand-exchange kinetics?
- Methodology : Monitor reaction progress using stopped-flow UV-Vis spectroscopy in solvents of varying polarity (e.g., THF vs. hexane). Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡). Contrast with acetylacetonate-based complexes, which show faster exchange rates in polar media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
